

A Technical Guide to the Structure and Bonding of 1-Methylimidazole

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Abstract: This technical guide provides an in-depth examination of the molecular structure and bonding characteristics of 1-methylimidazole (NMI), a pivotal heterocyclic compound in pharmaceutical sciences and materials chemistry. We present a consolidated overview of its structural parameters, electronic properties, and spectroscopic signatures. This document includes detailed experimental and computational protocols for its characterization, designed to be a valuable resource for professionals in drug discovery and chemical synthesis.

Introduction

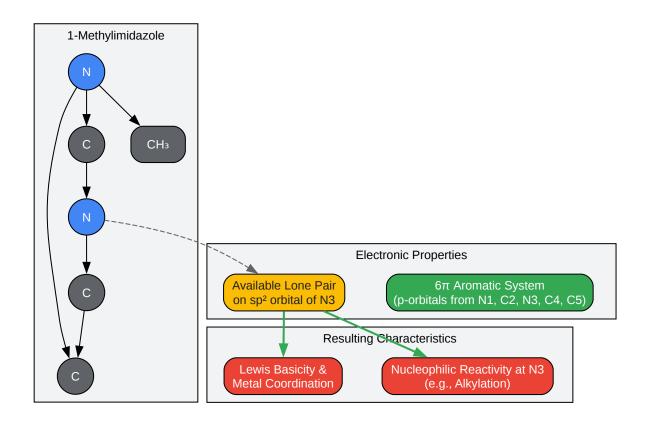
1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH₃C₃H₃N₂. [1] It is a fundamental nitrogen heterocycle that serves as a structural mimic for biological molecules such as histidine and nucleoside bases.[1] Unlike its parent compound, imidazole, the methylation at the N1 position prevents tautomerization, resulting in distinct physical and chemical properties, including a significantly lower melting point and slightly increased basicity. [1] Its utility spans from being a specialty solvent and base to a critical precursor for the synthesis of N-heterocyclic carbenes (NHCs) and a wide array of ionic liquids.[1] In the pharmaceutical industry, the imidazole moiety is a key pharmacophore, and 1-methylimidazole serves as a vital building block for active pharmaceutical ingredients (APIs), including antifungal agents and antihypertensives.[2] This guide synthesizes structural data, bonding theories, and analytical methodologies to provide a comprehensive technical overview for its application in research and development.

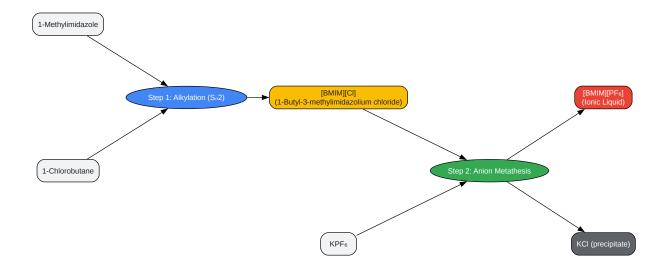


Molecular Structure and Geometry

1-Methylimidazole consists of a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a methyl group substituted at the N1 position.[3][4] This substitution is crucial as it locks the molecule into a single tautomeric form. The planarity of the imidazole ring is a direct consequence of its aromaticity.









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References

- 1. 1-Methylimidazole Wikipedia [en.wikipedia.org]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Crystal structure of 1-methylimidazole 3-oxide monohydrate PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Bonding of 1-Methylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573109#1-methylimidazole-structure-and-bonding-characteristics]

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